molecular formula C11H9N3O2 B14362066 2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate CAS No. 93093-66-4

2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate

Cat. No.: B14362066
CAS No.: 93093-66-4
M. Wt: 215.21 g/mol
InChI Key: ADVWDDFTDUNRBR-UHFFFAOYSA-N
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Description

2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dicyanomethylidene group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate typically involves the reaction of a suitable pyridine derivative with dicyanomethane and acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the dicyanomethylidene group to a more reduced form, such as a cyano group.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced cyano derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate involves its interaction with specific molecular targets and pathways. The dicyanomethylidene group is known to participate in electron transfer processes, which can modulate the activity of enzymes and receptors. Additionally, the acetate group can undergo hydrolysis to release acetic acid, which may further influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dicyanomethylidene)-5-methyl-6-phenyl-1,2-dihydropyridine-3,4-dicarbonitrile
  • 2-(Dicyanomethylidene)-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Uniqueness

2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules .

Properties

CAS No.

93093-66-4

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

[2-(dicyanomethylidene)-6-methyl-1H-pyridin-3-yl] acetate

InChI

InChI=1S/C11H9N3O2/c1-7-3-4-10(16-8(2)15)11(14-7)9(5-12)6-13/h3-4,14H,1-2H3

InChI Key

ADVWDDFTDUNRBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=C(C#N)C#N)N1)OC(=O)C

Origin of Product

United States

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